

Unveiling the Molecular Architecture of Abyssinone IV: A Spectroscopic Guide

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Compound of Interest

Compound Name: **Abyssinone IV**

Cat. No.: **B600190**

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the spectroscopic data essential for the identification and characterization of **Abyssinone IV**, a prenylated flavanone found in plants of the *Erythrina* genus. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—and presents the corresponding data in a structured format to facilitate clear interpretation and comparison. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data for Abyssinone IV

The structural elucidation of **Abyssinone IV** relies on the comprehensive analysis of its spectral data. The following tables summarize the key ^1H and ^{13}C NMR chemical shifts, as well as crucial 2D NMR correlations (HMBC and HSQC) and mass spectrometry findings.

Table 1: ^1H NMR Spectroscopic Data for Abyssinone IV (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.35	dd	12.9, 3.1
3a	3.09	dd	17.1, 12.9
3b	2.81	dd	17.1, 3.1
5	7.80	d	8.7
6	6.52	dd	8.7, 2.3
8	6.40	d	2.3
2'	7.15	s	
6'	7.15	s	
1"	3.35	d	7.3
2"	5.25	t	7.3
4"	1.75	s	
5"	1.68	s	
1'''	3.35	d	7.3
2'''	5.25	t	7.3
4'''	1.75	s	
5'''	1.68	s	
7-OH	12.05	s	
4'-OH	5.80	s	

Table 2: ^{13}C NMR Spectroscopic Data for Abyssinone IV (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
2	79.5
3	43.4
4	196.8
4a	102.8
5	128.9
6	110.6
7	164.3
8	108.5
8a	162.9
1'	129.8
2'	127.8
3'	122.5
4'	154.7
5'	122.5
6'	127.8
1"	28.5
2"	122.1
3"	132.0
4"	25.9
5"	17.9
1'''	28.5
2'''	122.1
3'''	132.0

4"	25.9
5"	17.9

Table 3: Key HMBC and HSQC Correlations for Abyssinone IV

Proton (¹ H)	Correlated Carbons (¹³ C) in HMBC	Directly Bonded Carbon (¹³ C) in HSQC
H-2 (5.35)	C-3, C-4, C-1', C-2', C-6'	C-2 (79.5)
H-3 (3.09, 2.81)	C-2, C-4, C-4a	C-3 (43.4)
H-5 (7.80)	C-4, C-6, C-7, C-8a	C-5 (128.9)
H-6 (6.52)	C-4a, C-5, C-7, C-8	C-6 (110.6)
H-8 (6.40)	C-4a, C-6, C-7, C-8a	C-8 (108.5)
H-2', H-6' (7.15)	C-1', C-2', C-3', C-4', C-5', C-6'	C-2', C-6' (127.8)
H-1" (3.35)	C-2', C-3', C-4', C-2", C-3"	C-1" (28.5)
H-2" (5.25)	C-3', C-4", C-5"	C-2" (122.1)
H-1''' (3.35)	C-4', C-5', C-6', C-2''', C-3'''	C-1''' (28.5)
H-2''' (5.25)	C-5', C-4''', C-5'''	C-2''' (122.1)

Table 4: Mass Spectrometry Data for Abyssinone IV

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI-MS	393.2015 [M+H] ⁺	Protonated molecule
HR-ESI-MS	393.2012 (Calculated for C ₂₅ H ₂₉ O ₄ : 393.2015)	High-resolution mass confirming the molecular formula

Experimental Protocols

The successful identification of **Abyssinone IV** necessitates meticulous experimental procedures for both its isolation from natural sources and subsequent spectroscopic analysis.

Isolation of Abyssinone IV from Erythrina abyssinica

A general procedure for the isolation of flavonoids from the stem bark of *Erythrina abyssinica* is as follows. This protocol can be adapted and optimized based on the specific laboratory conditions and equipment.

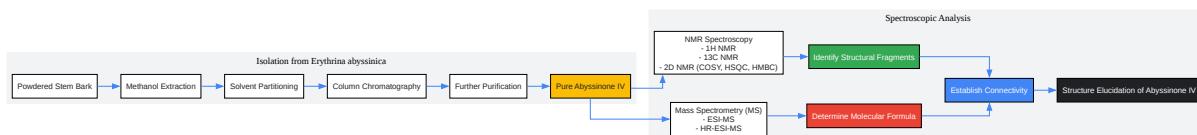
- Extraction: The air-dried and powdered stem bark of *Erythrina abyssinica* is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
- Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Column Chromatography: The ethyl acetate fraction, typically rich in flavanones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Further Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography, preparative TLC, or Sephadex LH-20 column chromatography to yield pure **Abyssinone IV**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz NMR spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) relative to TMS, and coupling constants (J) are in Hertz.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed to determine the molecular weight of the compound. High-resolution mass spectrometry (HR-ESI-MS) is used to confirm the elemental composition and molecular formula.

Visualization of the Identification Workflow

The logical flow for the identification of **Abyssinone IV** using the described spectroscopic techniques is illustrated in the following diagram.



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Caption: Workflow for the isolation and structural elucidation of **Abyssinone IV**.

This comprehensive guide provides the necessary spectroscopic data and experimental context for the confident identification of **Abyssinone IV**, serving as a valuable resource for natural product chemists and drug discovery professionals. The detailed information facilitates further research into the biological activities and potential therapeutic applications of this fascinating flavonoid.

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